molecular formula C17H12F3NO3S B4730204 ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate

ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate

Cat. No.: B4730204
M. Wt: 367.3 g/mol
InChI Key: SOTKJOWLJPIDJH-UHFFFAOYSA-N
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Description

Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃S. It is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties . This compound is part of the phenothiazine family, which is notable for its diverse applications in pharmaceuticals and other industries.

Preparation Methods

The synthesis of ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate typically involves multiple steps, starting with the preparation of the phenothiazine core. This core can be synthesized through the cyclization of appropriate precursors under specific conditions. . The final step involves esterification to form the ethyl oxoacetate moiety.

Chemical Reactions Analysis

Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c1-2-24-16(23)15(22)21-11-5-3-4-6-13(11)25-14-8-7-10(9-12(14)21)17(18,19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKJOWLJPIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Reactant of Route 2
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Reactant of Route 3
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Reactant of Route 4
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Reactant of Route 5
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Reactant of Route 6
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate

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